Naphthalen-2-yl 2-aminobenzoate
Description
Properties
IUPAC Name |
naphthalen-2-yl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFCKXVXEKHSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047697 | |
| Record name | Naphthalen-2-yl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale straw Coloured liquid; Mild floral aroma | |
| Record name | 2-Naphthalenol 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | beta-Naphthyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
340.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Naphthalenol 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | beta-Naphthyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.300-1.308 | |
| Record name | beta-Naphthyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
63449-68-3 | |
| Record name | 2-Naphthalenol, 2-(2-aminobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63449-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Naphthyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 2-(2-aminobenzoate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalen-2-yl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.305 | |
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| Record name | .BETA.-NAPHTHYL ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ17SDD9L | |
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| Record name | 2-Naphthalenol 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118 °C | |
| Record name | 2-Naphthalenol 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways for Naphthalen 2 Yl 2 Aminobenzoate
Established Synthetic Routes to Naphthalen-2-yl 2-aminobenzoate (B8764639)
The synthesis of Naphthalen-2-yl 2-aminobenzoate can be achieved through several well-documented chemical transformations. These established routes, including catalyzed coupling reactions, direct esterification, and nucleophilic substitution, offer reliable methods for the formation of the ester linkage between the naphthyl and aminobenzoyl moieties.
Ruthenium(II)-Catalyzed Decarbonylative and Decarboxylative Coupling Approaches
A modern and efficient method for the synthesis of aryl 2-aminobenzoates involves a Ruthenium(II)-catalyzed coupling reaction. This approach utilizes isatoic anhydrides as the source of the 2-aminobenzoyl group. The reaction proceeds through a metal-catalyzed decarbonylation and decarboxylation of the isatoic anhydride, which then couples with a phenolic compound, in this case, 2-naphthol, to yield the desired ester. rsc.orgnih.gov While the specific application of this reaction with salicylaldehydes has been detailed, the underlying mechanism is applicable to other hydroxylated aromatic compounds like 2-naphthol. rsc.org
The general catalytic cycle is believed to involve the coordination of the Ruthenium(II) catalyst to the isatoic anhydride, followed by oxidative addition, decarbonylation, and decarboxylation to form a ruthenacycle intermediate. This intermediate then reacts with 2-naphthol, and subsequent reductive elimination affords the this compound product and regenerates the active Ruthenium(II) catalyst.
Table 1: Representative Conditions for Ruthenium(II)-Catalyzed Aryl 2-aminobenzoate Synthesis
| Parameter | Condition |
|---|---|
| Catalyst | [Ru(p-cymene)Cl2]2 |
| Ligand | Tricyclohexylphosphine |
| Base | K2CO3 |
| Solvent | Toluene |
| Temperature | 120 °C |
| Reactants | Isatoic anhydride, 2-Naphthol |
Esterification Reactions Involving 2-Naphthol and 2-Aminobenzoic Acid Derivatives
The most direct and classical approach to the synthesis of this compound is the esterification reaction between 2-naphthol and 2-aminobenzoic acid or its derivatives.
One common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid (2-aminobenzoic acid) and the alcohol (2-naphthol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgresearchgate.net The reaction is typically carried out under reflux conditions, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester.
Alternatively, the reaction can be facilitated by using a more reactive derivative of 2-aminobenzoic acid, such as its acyl chloride (2-aminobenzoyl chloride) or anhydride. The reaction of 2-aminobenzoyl chloride with 2-naphthol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds readily to form the ester.
Another approach involves the use of dehydrating agents or coupling agents. For instance, the use of phosphorus pentoxide or polyphosphoric acid has been shown to be effective in the esterification of similar hydroxybenzoic acids with phenols, achieving good yields. google.com
Table 2: Comparison of Esterification Methods
| Method | Reactants | Catalyst/Reagent | Typical Conditions |
|---|---|---|---|
| Fischer-Speier | 2-Aminobenzoic acid, 2-Naphthol | H2SO4 (conc.) | Reflux in excess alcohol or with water removal |
| Acyl Chloride | 2-Aminobenzoyl chloride, 2-Naphthol | Pyridine or Et3N | Room temperature or gentle heating in an inert solvent |
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions provide another viable pathway to this compound. These strategies typically involve the reaction of a nucleophile with an aryl halide or a related substrate.
A prominent example is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of a halonaphthalene (e.g., 2-bromonaphthalene) with a salt of 2-aminobenzoic acid, or conversely, a halo-2-aminobenzoate with 2-naphtholate. The Goldberg reaction, a specific type of Ullmann condensation, focuses on the formation of carbon-nitrogen bonds and can be adapted for the synthesis of N-aryl anthranilic acids, which are structurally related to the target ester. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. nih.gov
Another strategy is nucleophilic aromatic substitution (SNAr) . This reaction requires an aryl halide that is activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. openstax.orglibretexts.orglibretexts.org For the synthesis of this compound, a suitably activated halonaphthalene could react with a 2-aminobenzoate salt. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. openstax.orglibretexts.org
Table 3: Overview of Nucleophilic Substitution Strategies
| Reaction | Substrates | Catalyst | Key Features |
|---|---|---|---|
| Ullmann Condensation | 2-Halonaphthalene + 2-Aminobenzoate salt, or Halo-2-aminobenzoate + 2-Naphtholate | Copper (metal or salt) | Often requires high temperatures; modern variants are milder. |
Exploration of Novel Synthetic Pathways
Beyond the established methods, the synthesis of this compound can be approached through more innovative and less conventional routes. These pathways may offer advantages in terms of efficiency, atom economy, or the ability to generate molecular diversity.
One-Pot Approaches for Anil-Like Compounds as Precursors
One-pot, multi-component reactions are a powerful tool in modern organic synthesis for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. ijcmas.comnih.goviau.ir The synthesis of this compound could be envisioned through a one-pot process involving 2-naphthol, a derivative of 2-aminobenzoic acid, and a third component that facilitates the ester formation.
A plausible approach could involve the in-situ formation of an anil-like compound (a Schiff base or imine) from a derivative of 2-aminobenzoic acid, which then acts as a precursor. For instance, a three-component condensation of 2,3-dihydroxynaphthalene, a heteroaryl amine, and triethylorthoformate has been used to create anil-like compounds. researchgate.net A similar strategy could potentially be adapted. A one-pot reaction of 2-naphthol, an aldehyde, and an amine can lead to 1-aminoalkyl-2-naphthols. ijcmas.com By carefully selecting the reactants, it might be possible to devise a one-pot synthesis that leads to the target ester.
Utilization of Diazo-Coupling Methods
Diazo-coupling reactions are most famously used for the synthesis of azo dyes, where a diazonium salt reacts with an activated aromatic compound. conscientiabeam.comlibretexts.orglibretexts.org The starting materials for the synthesis of this compound, namely a derivative of 2-aminobenzoic acid and 2-naphthol, are the classic components for such a reaction.
To form the target ester via this route, a non-traditional application of diazo chemistry would be required. One hypothetical pathway could involve the diazotization of anthranilic acid (2-aminobenzoic acid) to form the corresponding diazonium salt. acs.org This diazonium salt would then be reacted with 2-naphthol. While this typically leads to an azo dye, conscientiabeam.comimpactfactor.org subsequent transformation of the azo linkage into an ester group would be necessary. This could potentially be achieved through reductive or oxidative cleavage of the N=N bond followed by a reaction to form the ester, although this would be a multi-step process rather than a direct coupling to form the ester.
Alternatively, a more direct but less common approach might involve a reaction where the diazonium group is replaced by the 2-naphthoxy group. While Sandmeyer-type reactions are well-known for replacing the diazonium group with halides, cyano, or hydroxyl groups, youtube.com a direct replacement with a phenoxy or naphthoxy group is less standard but could be explored under specific catalytic conditions.
Green Chemistry Principles in Synthesis (e.g., Solvent-Free Conditions)
In alignment with the principles of green chemistry, modern synthetic routes aim to minimize waste and reduce the use of hazardous substances. For ester synthesis, this often involves employing solvent-free reaction conditions and utilizing environmentally benign catalysts.
Solvent-free synthesis, conducted through techniques like grinding, milling, or heating a mixture of solid reactants, offers significant environmental benefits by eliminating solvent waste and simplifying product purification. researchgate.net For reactions involving solid reactants, the process can proceed through the formation of eutectic mixtures, where the combination of reactants and products forms a liquid phase, facilitating the reaction. researchgate.net Twin-screw extrusion is another continuous and scalable solvent-free method that has been successfully applied to the synthesis of various naphthalene-based compounds, offering substantial reductions in waste and improved efficiency compared to traditional solvent-based methods. researchgate.net
The use of green catalysts is another cornerstone of sustainable synthesis. Biodegradable and readily available organocatalysts, such as l-valine, have proven effective in synthesizing related naphthol derivatives. researchgate.net These catalysts are non-toxic and can often be used in aqueous media, further enhancing the green credentials of the synthesis. researchgate.net Heterogeneous catalysts are also favored as they can be easily separated from the reaction mixture by filtration and recycled, minimizing waste and cost. mdpi.com
Key Advantages of Green Synthetic Approaches:
Reduced Waste: Elimination of organic solvents significantly decreases the generation of harmful waste streams.
Energy Efficiency: Microwave activation and solvent-free conditions can lead to shorter reaction times and reduced energy consumption. researchgate.net
Simplified Work-up: Products often precipitate from the reaction mixture and can be isolated by simple filtration, reducing the need for complex purification steps.
Reaction Kinetics and Mechanistic Investigations
Understanding the kinetics and mechanism of the esterification reaction between 2-naphthol and 2-aminobenzoic acid is crucial for optimizing reaction conditions to maximize the yield and rate of formation of this compound.
Kinetic Studies of this compound Formation
The general kinetic model for the reaction is based on the equilibrium: 2-Aminobenzoic Acid + 2-Naphthol ⇌ this compound + Water
A method for determining the forward, reverse, and equilibrium constants involves measuring the effective rate constant of the reaction under stationary conditions. dnu.dp.uaresearchgate.net This allows for the calculation of key kinetic parameters that describe the reaction's progress over time.
Evaluation of Reaction Parameters (e.g., Temperature, Catalysis) on Reaction Rate
Several factors significantly influence the rate of esterification reactions. tutorchase.com
Temperature: Increasing the reaction temperature generally increases the reaction rate. researchgate.net This is because higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the probability of a successful reaction. tutorchase.com However, since esterification is a reversible and typically exothermic reaction, excessively high temperatures can unfavorably shift the equilibrium towards the reactants. rdd.edu.iqstackexchange.com Therefore, an optimal temperature must be determined to balance a high reaction rate with a favorable equilibrium position. neliti.com For many esterification reactions, an optimal temperature of around 60°C has been reported to achieve high conversion. researchgate.net
Catalysis: Catalysts are essential for achieving a practical reaction rate in esterification. They function by providing an alternative reaction pathway with a lower activation energy. tutorchase.com
Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are common homogeneous catalysts. rdd.edu.iqimpactfactor.org They protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.net
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or ion-exchange resins, offer the advantage of easy separation and reusability. mdpi.com Using a solid catalyst like CaO can create a three-phase system (oil-methanol-catalyst), where the reaction rate may initially be slow at low temperatures due to diffusion resistance. neliti.com
The table below summarizes the general effects of these parameters.
| Parameter | Effect on Reaction Rate | Rationale |
|---|---|---|
| Temperature | Increases rate to an optimum point | Increases molecular kinetic energy and collision frequency. Very high temperatures can negatively impact equilibrium for exothermic reactions. tutorchase.comrdd.edu.iq |
| Catalyst | Increases rate | Provides an alternative reaction pathway with lower activation energy. tutorchase.com |
| Reactant Concentration | Increases rate | Higher concentration leads to a greater probability of molecular collisions. tutorchase.com |
Theoretical Models for Reaction Analysis (e.g., Solid-Catalyzed Slurry Reactions)
Transport of reactants from the bulk liquid to the catalyst particle. comsol.com
Transport of reactants within the pores of the catalyst to an active site. comsol.com
Adsorption of reactants onto the active site. comsol.com
Surface reaction of adsorbed reactants to form the product. comsol.com
Desorption of the product from the active site. comsol.com
Transport of the product out of the catalyst pores and into the bulk liquid. comsol.com
Two common models describe the surface reaction step:
Langmuir–Hinshelwood mechanism: Both reactant molecules (2-aminobenzoic acid and 2-naphthol) adsorb onto the catalyst surface before reacting to form the ester, which then desorbs. wikipedia.org
Eley–Rideal mechanism: One reactant molecule adsorbs onto the surface, and the second reactant reacts with it directly from the fluid phase. nih.govwikipedia.org
Studies on Charge of Reaction Partners and Temperature Dependence
The esterification reaction is governed by the electrophilic character of the carboxylic acid's carbonyl carbon and the nucleophilic character of the alcohol's oxygen. Acid catalysis enhances the electrophilicity of the carbonyl carbon. The amino group (-NH2) on the 2-aminobenzoic acid is an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid. Conversely, the hydroxyl group (-OH) on 2-naphthol is an activating group, enhancing the nucleophilicity of the aromatic ring system, though the primary reaction site is the hydroxyl oxygen itself.
The dependence of the reaction rate constant (k) on temperature (T) is described by the Arrhenius equation: k = A * e(-Ea/RT) Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature
Kinetic studies on the esterification of benzoic acid with 1-butanol found activation energies of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction. dnu.dp.uaresearchgate.net These values provide an estimate for the energy barrier that must be overcome for the synthesis of this compound.
Purification and Isolation Techniques for this compound
After the synthesis reaction is complete, the crude this compound must be isolated and purified to remove unreacted starting materials, catalyst, and byproducts. esisresearch.org
Initial Isolation: If the reaction is performed under acidic conditions, the first step is often to neutralize the mixture. For instance, dropwise addition of a 10% sodium carbonate solution neutralizes the acid catalyst and any unreacted carboxylic acid. libretexts.org This change in pH typically causes the crude ester product to precipitate out of the aqueous solution, as it is generally insoluble in water. libretexts.org The crude solid can then be collected by vacuum filtration and washed with water to remove any remaining salts. libretexts.org
Purification Techniques:
Recrystallization: This is a primary technique for purifying solid organic compounds. esisresearch.orgillinois.edu The crude ester is dissolved in a minimum amount of a suitable hot solvent, in which the ester is highly soluble at high temperatures but poorly soluble at low temperatures. esisresearch.org As the solution cools slowly, the ester crystallizes out, leaving most impurities dissolved in the solvent. illinois.edu The choice of solvent is critical; ethanol is often used for recrystallizing similar aromatic esters. mdpi.com The process can be repeated until the melting point of the product is constant, indicating high purity. esisresearch.org
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. sapub.org The crude product is dissolved in a small amount of solvent and loaded onto a column packed with a solid adsorbent, typically silica gel. youtube.com A solvent or mixture of solvents (the eluent) is then passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel; less polar compounds typically travel down the column faster. sapub.orgyoutube.com Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure product. youtube.com
The final, purified this compound is typically a solid, and its identity and purity can be confirmed using analytical techniques such as NMR spectroscopy and melting point determination. sapub.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of Naphthalen-2-yl 2-aminobenzoate (B8764639) is anticipated to display distinct signals corresponding to its three main structural components: the aminobenzoate ring, the naphthalene (B1677914) ring system, and the amine group protons.
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent and concentration but typically appears in the downfield region.
Aminobenzoate Aromatic Protons: The four protons on the 2-aminobenzoate ring will appear as a complex multiplet system in the aromatic region, generally between 6.5 and 8.0 ppm. The substitution pattern leads to distinct splitting patterns (doublets, triplets, or combinations thereof) due to coupling with adjacent protons.
Naphthalene Aromatic Protons: The seven protons on the naphthalene ring system will also produce signals in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the ester linkage and the fused ring system, leading to a series of multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for Naphthalen-2-yl 2-aminobenzoate
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amine (-NH₂) | Variable (Broad) | s (br) |
| Aminobenzoate Ring | ~ 6.5 - 8.0 | m |
s = singlet, br = broad, m = multiplet. Note: These are predicted values based on analogous structures; actual experimental values may vary.
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 17 distinct carbon signals are expected, barring any accidental signal overlap.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear as a singlet at the lowest field, typically in the range of 165-175 ppm.
Aromatic Carbons: The 16 aromatic carbons (six from the benzoate (B1203000) ring and ten from the naphthalene system) will generate a series of signals in the downfield region, generally between 110 and 155 ppm. The carbons directly attached to the nitrogen (C-N) and the ester oxygen (C-O) will have characteristic chemical shifts within this range, influenced by the electronegativity of these heteroatoms.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~ 165 - 175 |
Note: These are predicted values based on analogous structures; actual experimental values may vary.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to specific vibrational modes.
N-H Stretching: The amino group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. researchgate.net
C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on both the naphthalene and benzoate rings typically appear just above 3000 cm⁻¹.
C=O Ester Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is a key diagnostic peak, expected in the range of 1700-1750 cm⁻¹.
C=C Aromatic Stretching: Multiple bands for the C=C bond stretching within the aromatic rings are expected in the 1430-1650 cm⁻¹ region. elixirpublishers.com
C-O Ester Stretching: The C-O stretching vibrations of the ester group will produce bands in the 1000-1300 cm⁻¹ range.
C-H Out-of-Plane Bending: The out-of-plane bending vibrations for the aromatic C-H bonds appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern on the rings. For instance, naphthalene derivatives often show characteristic bands for adjacent hydrogen atoms on the rings. hindex.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (-NH₂) | 3100 - 3500 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=O Stretch | Ester | 1700 - 1750 |
| C=C Stretch | Aromatic | 1430 - 1650 |
| C-O Stretch | Ester | 1000 - 1300 |
FT-Raman Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy provides information that is complementary to FT-IR. While polar groups like C=O are strong in the IR, non-polar, symmetric bonds, such as the C=C bonds of the aromatic rings, often produce strong signals in the Raman spectrum.
Aromatic Ring Vibrations: The breathing and stretching modes of the naphthalene and benzoate rings are typically prominent in the FT-Raman spectrum, appearing in the 1300-1650 cm⁻¹ range. elixirpublishers.comscispace.com
C-H Vibrations: Both aromatic C-H stretching (around 3050-3065 cm⁻¹) and bending modes are active. scispace.com
CF₃ Group Vibrations: In studies of related naphthalene derivatives, CF₃ group vibrations have been identified, with stretching frequencies in the 1000-1360 cm⁻¹ range and bending modes around 550-650 cm⁻¹. hindex.org While not present in the title compound, this illustrates the utility of Raman for various functional groups.
Low-Frequency Modes: The skeletal vibrations and out-of-plane deformations of the fused ring system can be observed at lower frequencies (<600 cm⁻¹), providing valuable structural information. hindex.org
The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of the molecule. researchgate.netniscpr.res.innih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. This compound contains two major chromophoric systems: the 2-aminobenzoate moiety and the naphthalene moiety.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound based on its Chromophores
| Chromophore | Expected λmax (nm) | Type of Transition |
|---|---|---|
| 2-Aminobenzoate | ~245, ~335 | π→π* |
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound is 263.29 g/mol , and high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental composition (C17H13NO2). sielc.commassbank.eu
In a typical mass spectrum, the molecular ion peak ([M]+) would be observed at m/z 263. Under positive ionization conditions, such as electrospray ionization (ESI), the protonated molecule ([M+H]+) at m/z 264 is often the most abundant ion. massbank.euuni.lu
The fragmentation pattern provides valuable structural information. For aromatic esters, common fragmentation pathways involve cleavage of the ester bond. Key fragmentation patterns for this compound would likely include:
Cleavage of the C-O bond: This would lead to the formation of a naphthoxy radical and an aminobenzoyl cation, or a naphthyl cation and an aminobenzoate radical.
Cleavage of the O-C(O) bond: This would result in a naphthalen-2-olate anion and an aminobenzoyl cation.
Characteristic fragments would include the naphthyl group (m/z 128) and the aminobenzoyl group (m/z 120). The fragmentation of aromatic compounds often results in stable ions due to the delocalization of charge within the aromatic rings. libretexts.org
The following table summarizes the expected key ions in the mass spectrum of this compound.
| m/z (mass-to-charge ratio) | Ion Formula | Proposed Fragment |
| 264 | [C17H14NO2]+ | Protonated molecule [M+H]+ |
| 263 | [C17H13NO2]+ | Molecular ion [M]+ |
| 144 | [C10H8O]+ | Naphthol |
| 128 | [C10H8]+ | Naphthalene |
| 120 | [C7H6NO]+ | Aminobenzoyl cation |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and quantification of this compound in complex mixtures. nih.gov A reverse-phase HPLC method can be employed for separation, where the compound is eluted from a nonpolar stationary phase using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com
For MS-compatible applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are typically used in the mobile phase. sielc.comsigmaaldrich.com Following chromatographic separation, the eluent is introduced into the mass spectrometer.
Tandem mass spectrometry (MS-MS) provides further structural confirmation and enhances selectivity. In an MS-MS experiment, the [M+H]+ ion (m/z 264) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. This process allows for the establishment of fragmentation pathways and the creation of a unique fragmentation fingerprint for the molecule. nih.gov
LC-MS-MS methods have been developed for the analysis of related aromatic amines in various matrices. nih.gov The high sensitivity and selectivity of LC-MS-MS make it suitable for trace-level analysis.
The following table outlines a typical LC-MS-MS setup for the analysis of this compound.
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution from low to high percentage of B |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS-MS Transition | Precursor Ion (m/z): 264Product Ions (m/z): 144, 128, 120 |
X-ray Diffraction (XRD) and Crystal Structure Analysis
For related, more complex naphthalene derivatives that have been studied, XRD analysis has shown that the naphthalene system is generally planar. mdpi.comresearchgate.netscilit.com The dihedral angle between the naphthalene ring system and the attached ester group would be a key conformational parameter for this compound. This angle is influenced by steric hindrance and electronic effects.
The crystal packing, or the arrangement of molecules in the crystal lattice, would be determined by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. The amino group of the aminobenzoate moiety is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen of the amino group can act as hydrogen bond acceptors. These hydrogen bonds would play a significant role in stabilizing the crystal structure. Furthermore, π-π stacking interactions between the aromatic naphthalene and benzoate rings of adjacent molecules are also expected to be a significant packing force.
The following table lists the crystallographic parameters that would be determined from a single-crystal XRD analysis of this compound. The values are hypothetical and serve as an example.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.2 |
| Volume (ų) | 1290 |
| Z (molecules per unit cell) | 4 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)
Hydrogen Bonding: The molecular structure of this compound, featuring an amino group (-NH₂) and a carbonyl group (C=O), provides the necessary components for the formation of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group and the nitrogen atom of the amino group can serve as hydrogen bond acceptors. These interactions are fundamental in creating a stable, packed structure.
C-H...π Interactions: The electron-rich π-systems of the naphthalene and benzene (B151609) rings are susceptible to interactions with C-H bonds. In these C-H...π interactions, a hydrogen atom attached to a carbon atom acts as a weak acid, interacting with the electron cloud of an aromatic ring. These interactions, though subtle, contribute significantly to the cohesion and stability of the crystal lattice. The presence of multiple aromatic rings in this compound suggests that C-H...π interactions are a significant feature of its solid-state structure.
To illustrate the nature of these interactions, we can consider the crystallographic data of a related, more complex molecule, Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. In its crystal structure, a variety of intermolecular interactions have been identified, which are likely analogous to those in this compound. mdpi.com These include:
N-H...O Hydrogen Bonds: These interactions form dimers, linking molecules together.
C-H...O Hydrogen Bonds: These further connect the dimeric units.
A summary of representative intermolecular interactions observed in the related structure is provided in the table below.
| Interaction Type | Donor-H...Acceptor | Description |
| N-H...O Hydrogen Bond | N-H...O=C | Formation of molecular dimers. mdpi.com |
| C-H...O Hydrogen Bond | C-H...O=C | Linking of dimeric structures. mdpi.com |
| C-H...π Interaction | C-H...π (aromatic ring) | Stabilizing the crystal packing. mdpi.com |
This table is illustrative and based on a related compound's crystal structure to demonstrate the types of interactions that can be expected for this compound.
Comparison of Experimental and Theoretical Geometries
The precise geometry of this compound can be determined experimentally through single-crystal X-ray diffraction. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles. In parallel, theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the molecule's optimized geometry in the gaseous phase.
A comparison between the experimental and theoretical geometries is invaluable for a comprehensive understanding of the molecule's structural characteristics. Discrepancies between the two can often be attributed to the effects of the crystal packing forces, such as the intermolecular interactions discussed in the previous section.
Methodology:
Experimental Geometry: A high-quality single crystal of this compound is synthesized and subjected to X-ray diffraction analysis. The resulting data is refined to yield a precise three-dimensional structure.
Theoretical Geometry: The geometry of an isolated molecule of this compound is optimized using computational methods, typically DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).
Analysis of Structural Parameters:
The comparison involves a detailed examination of key structural parameters:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Dihedral Angles: The angles between two intersecting planes, which describe the conformation of the molecule.
The following table presents a hypothetical comparison of selected experimental and theoretical geometric parameters for this compound, based on what would be expected from such an analysis.
| Parameter | Experimental (X-ray) | Theoretical (DFT) |
| C=O Bond Length | ~1.22 Å | ~1.21 Å |
| C-N Bond Length (amino) | ~1.38 Å | ~1.37 Å |
| Dihedral Angle (Benzene-Naphthalene) | Varies due to packing | Optimized for minimum energy |
This table is for illustrative purposes to show the type of data that would be presented in a comparative study of experimental and theoretical geometries.
Deviations between the experimental and theoretical values, particularly in the dihedral angles, would highlight the influence of the crystal environment on the molecular conformation. The intermolecular hydrogen bonds and C-H...π interactions can cause rotations around single bonds to achieve a more stable packing arrangement in the solid state compared to the isolated molecule in the gas phase.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of Naphthalen-2-yl 2-aminobenzoate (B8764639).
Equilibrium Geometry Optimization and Vibrational Wavenumber Prediction
A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. DFT calculations are employed to optimize the geometry of Naphthalen-2-yl 2-aminobenzoate, systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the various vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. For instance, studies on similar naphthalene (B1677914) derivatives have shown good agreement between DFT-calculated and experimental vibrational spectra. wisc.edu
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability
The reactivity and electronic stability of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoate moiety, while the LUMO is likely distributed over the electron-accepting naphthalene ring system. This distribution influences the molecule's behavior in chemical reactions. The analysis of FMOs in related naphthalene derivatives has been instrumental in understanding their electronic properties and reactivity patterns. rsc.org
Table 1: Frontier Molecular Orbital Properties
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests greater nucleophilicity, likely centered on the aminobenzoate group. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests greater electrophilicity, likely associated with the naphthalene ring. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. wikipedia.orgwisc.edu This method is particularly useful for quantifying hyper-conjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net
Table 2: Key NBO Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Description |
| LP(N) | π(C=C) of benzoate (B1203000) ring | High | Indicates significant delocalization of the nitrogen lone pair into the aromatic system, contributing to resonance stabilization. |
| LP(O) | π(C=C) of naphthalene ring | Moderate | Shows electron delocalization from the ester oxygen into the naphthalene moiety. |
| π(C=C) | π*(C=C) | Moderate | Represents the π-conjugation within the aromatic rings, crucial for the molecule's electronic properties. |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.
Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites attractive for electrophiles. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential, indicating them as sites for nucleophilic interaction.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photo-sensitizer Applications
While DFT is primarily a ground-state theory, its extension, Time-Dependent DFT (TD-DFT), allows for the investigation of electronic excited states. researchgate.netuci.edu TD-DFT is widely used to calculate the energies of electronic transitions, which correspond to the absorption of light by a molecule. uci.edu These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. researchgate.net
For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, and their corresponding wavelengths. nih.gov This information is crucial for understanding the photophysical properties of the molecule and assessing its potential as a photosensitizer. A photosensitizer is a molecule that can absorb light and transfer the energy to another molecule, initiating a photochemical process. The ability of this compound to absorb light in the UV or visible region, as predicted by TD-DFT, is a prerequisite for such applications.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target, typically a protein or nucleic acid.
While specific molecular docking studies for this compound are not extensively reported in the provided context, the principles of this technique can be applied to understand its potential biological interactions. A molecular docking simulation would involve placing the this compound molecule into the binding site of a target protein. The simulation then explores various possible binding poses, calculating the binding affinity for each. The results can identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such studies on analogous structures have been used to predict their potential as bioactive agents. wisc.edu
Prediction of Binding Energy and Hydrogen Bonding with Biological Targets
Computational docking studies are instrumental in predicting how a ligand, such as this compound, might interact with a biological target. These simulations calculate the binding energy and identify potential non-covalent interactions, like hydrogen bonds and van der Waals forces, which are crucial for the stability of a ligand-protein complex. While detailed hydrogen bonding analyses for this compound with specific biological targets are not extensively documented in publicly available research, the principles of such interactions are well-established. The amino group and the ester linkage in the molecule would be primary sites for forming hydrogen bonds with amino acid residues in a protein's binding pocket.
Analysis of Binding Affinity to Enzymes or Receptors
The binding affinity of a compound to a biological target is a key indicator of its potential biological activity. This affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction.
In a broad in silico screening of a large library of natural and natural product-like compounds, this compound was docked against the karrikin insensitive 2 (KAI2) protein, an α/β serine hydrolase involved in plant biology. uwa.edu.au This study provides a specific predicted binding affinity for the compound.
| Biological Target | Binding Affinity (kcal/mol) | Docking Rank |
|---|---|---|
| KAI2 Hydrolase | -9.9 | 16 |
This result indicates a strong theoretical binding affinity of this compound to the substrate-binding cavity of the KAI2 enzyme. uwa.edu.au
Comparison of Binding Modes with Reference Drugs
Detailed comparative studies of the binding mode of this compound with established reference drugs are not available in the current body of scientific literature. Such an analysis would typically involve superimposing the docked pose of this compound onto the crystal structure of a reference drug bound to the same target, allowing for a direct comparison of their interactions with key amino acid residues.
Conformational Analysis
The three-dimensional shape of a molecule, or its conformation, is critical to its function and interactions. Conformational analysis seeks to identify the most stable arrangements of atoms in a molecule.
Relaxed Potential Energy Scans for Stable Conformers
A relaxed potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. By systematically rotating specific bonds and optimizing the geometry at each step, researchers can identify low-energy, stable conformers. Specific studies detailing relaxed PES scans for this compound are not found in the available scientific literature.
Investigating Structural Stability using Ab Initio Calculations
Ab initio calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the structural and electronic properties of molecules with a high degree of accuracy. These methods can be used to confirm the stability of different conformers. However, specific ab initio studies focused on the structural stability of this compound are not documented in public research databases.
Quantum Chemical Parameters and Their Interpretation
Quantum chemical calculations can provide a wealth of information about the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.
Biological and Pharmacological Research Applications
Antimicrobial Properties
Derivatives containing the core structures of naphthalene (B1677914) and anthranilate have demonstrated notable activity against a range of microbial pathogens. These studies investigate their potential as new antimicrobial agents.
The antibacterial potential of compounds structurally related to Naphthalen-2-yl 2-aminobenzoate (B8764639) has been demonstrated. For instance, hydrogels formed from the self-assembly of naphthyl anthranilamide (NaA) capped peptide mimics have shown potent bactericidal effects. nih.gov These materials were highly effective against the Gram-positive bacterium Staphylococcus aureus, achieving a greater than 99.9999999% reduction in viable cells. nih.gov They also displayed significant activity against the Gram-negative bacterium Escherichia coli, with a 99.99996% reduction. nih.gov
Further supporting the antibacterial potential of this chemical class, studies on naphthyl–polyamine conjugates identified compounds with pronounced intrinsic antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.29 µM. researchgate.net Another related compound, linalyl anthranilate, has been characterized for its bactericidal activity, highlighting the contribution of the anthranilate moiety to antimicrobial action. nih.govresearchgate.net
| Compound Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Naphthyl Anthranilamide (NaA) Capped Peptide Mimics | Staphylococcus aureus | >9.0 Log10 reduction in CFU/mL | nih.gov |
| Naphthyl Anthranilamide (NaA) Capped Peptide Mimics | Escherichia coli | 6.4 Log10 reduction in CFU/mL | nih.gov |
| Naphthyl–Polyamine Conjugates | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC ≤ 0.29 µM | researchgate.net |
The antifungal activity of naphthalene and aminobenzoate derivatives has been explored, particularly against the opportunistic yeast Candida albicans. Chiral nonracemic aminobenzylnaphthols, which are synthesized from 2-naphthol, aldehydes, and amines, have been tested as anti-yeast agents that inhibit C. albicans. nih.gov These studies found that the specific structure of the compounds played a key role in their activity, with certain derivatives showing promising results as potential alternatives to traditional antifungals. nih.gov Naphthyl–polyamine conjugates also exhibited potent activity against the fungus Cryptococcus neoformans, with MIC values reaching below 0.29 µM. researchgate.net
Research into the mode of action of these compounds suggests multiple mechanisms. For linalyl anthranilate, the antimicrobial effect is attributed to the generation of reactive oxygen species (ROS). nih.govresearchgate.net This ROS production initiates lipid peroxidation, which damages the bacterial membrane, leading to the leakage of intracellular contents and ultimately cell death. nih.govresearchgate.net
For naphthyl anthranilamide-based hydrogels, the antibacterial activity is linked to the release of nanofibers from the hydrogel matrix. nih.gov Synthetic mimics of antimicrobial peptides that incorporate naphthyl groups are also believed to function through a general mechanism of targeting and disrupting the bacterial membrane. researchgate.net
Anticancer and Cytotoxic Activities
The cytotoxic potential of naphthalene and anthranilate derivatives against various cancer cell lines has been a significant area of investigation, revealing promising antiproliferative and pro-apoptotic effects.
Naphthalene-containing compounds have demonstrated potent activity against a variety of cancer cell lines. A series of novel naphthalene-substituted triazole spirodienones displayed remarkable antiproliferative activity against human breast cancer (MDA-MB-231), with IC₅₀ values ranging from 0.03 to 0.26 μM. nih.gov These compounds were also effective against cervical (HeLa) and lung (A549) cancer cells. nih.gov
Similarly, benzothiazole (B30560) aniline (B41778) derivatives, which contain a related structural motif, and their platinum complexes showed greater cytotoxicity than the established chemotherapy drug cisplatin (B142131) against liver, breast, lung, prostate, and kidney cancer cells. mdpi.com Naphthylisoquinoline alkaloids and naphthoquinone-quinolone hybrids have also been identified as potent inhibitors of breast cancer cell proliferation (MCF-7 and MDA-MB-231 lines). nih.govmdpi.com Furthermore, aminobenzylnaphthols exhibited cytotoxic properties against pancreatic and colorectal cancer cell lines. nih.govresearchgate.net
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Naphthalene-Substituted Triazole Spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 µM | nih.gov |
| Naphthalene-Substituted Triazole Spirodienones | HeLa (Cervical) | 0.07 - 0.72 µM | nih.gov |
| Naphthalene-Substituted Triazole Spirodienones | A549 (Lung) | 0.08 - 2.00 µM | nih.gov |
| Benzothiazole Aniline Derivatives (L1) | HepG2 (Liver) | More effective than cisplatin | mdpi.com |
| Benzothiazole Aniline Derivatives (L1) | MCF-7 (Breast) | More effective than cisplatin | mdpi.com |
| Benzothiazole Aniline Derivatives (L1) | A549 (Lung) | More effective than cisplatin | mdpi.com |
| Benzothiazole Aniline Derivatives (L1) | PC3 (Prostate) | More effective than cisplatin | mdpi.com |
| Benzothiazole Aniline Derivatives (L1) | ACHN (Kidney) | More effective than cisplatin | mdpi.com |
| Naphthoquinone-Quinolone Hybrids (11a, 11b) | MCF-7 (Breast) | Similar potency to doxorubicin | mdpi.com |
The anticancer effects of these compounds are often mediated by their ability to induce programmed cell death, or apoptosis. Mechanistic studies on a lead naphthalene-substituted triazole spirodienone confirmed that its cytotoxic activity in MDA-MB-231 breast cancer cells is achieved by arresting the cell cycle and inducing apoptosis. nih.gov
Further research into related naphthalene derivatives has provided deeper insights into these apoptotic pathways. Naphthylisoquinoline alkaloids were found to trigger the intrinsic pathway of apoptosis in breast cancer cells. nih.gov This involves the deformation of the nuclear membrane, disruption of the mitochondrial membrane potential (MMP), and an increase in the production of reactive oxygen species (ROS). nih.gov Similarly, certain 1,4-naphthoquinone (B94277) derivatives induce apoptosis in breast cancer cells through a mitochondrial pathway that involves the upregulation of key regulatory genes like p53. nih.gov Studies on aminobenzylnaphthols and naphthoquinone-quinolone hybrids also confirmed that these compounds exert their anticancer effects by inducing apoptosis. mdpi.comnih.govresearchgate.net
Inhibition of Specific Oncogenic Pathways (e.g., STAT3 Activation, CK2 Kinase)
While direct studies on Naphthalen-2-yl 2-aminobenzoate's effect on specific oncogenic pathways are not extensively documented, research on related naphthalene-containing compounds provides insights into its potential mechanisms of action.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth and metastasis, making it a promising target for anticancer therapies. nih.govnih.gov Inhibition of the STAT3 signaling pathway has been shown to attenuate breast cancer metastasis. nih.govnih.gov Natural products, such as the flavonoid pectolinarigenin, have demonstrated the ability to impair cancer cell migration and invasion by down-regulating phosphorylated STAT3. nih.govnih.gov Although no direct evidence links this compound to STAT3 inhibition, the exploration of naphthalene-based compounds as STAT3 inhibitors is an active area of research.
Protein kinase CK2 is another significant target in cancer therapy due to its role in promoting cell survival and its frequent dysregulation in cancer cells. oncotarget.com Notably, azonaphthalene derivatives have been identified as a new family of highly specific, allosteric inhibitors of CK2. oncotarget.com These compounds induce a large conformational change in the CK2α subunit upon binding, leading to inhibition of its activity. oncotarget.com This finding suggests that the naphthalene moiety can serve as a scaffold for the development of non-ATP-competitive CK2 inhibitors, offering a potential avenue for achieving greater selectivity and overcoming resistance associated with traditional kinase inhibitors. oncotarget.com In silico studies of aminobenzylnaphthols, which share the naphthol core, have also suggested the potential for CK2 inhibition. nih.gov
Structure-Activity Relationship (SAR) Studies for Anticancer Potency
The anticancer potential of naphthalene derivatives is highly dependent on their structural features. Numerous structure-activity relationship (SAR) studies have been conducted on various classes of naphthalene-containing compounds to optimize their potency and selectivity.
For instance, in a series of novel naphthalene-based diarylamides designed as pan-Raf kinase inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for activity. nih.gov Specifically, a difluoromethoxy group demonstrated strong inhibitory activity against multiple Raf isoforms. nih.gov
Similarly, studies on naphthalene-1,4-dione analogues have shown that the introduction of different substituents can significantly impact their anticancer activity and selectivity. rsc.org In one study, an imidazole (B134444) derivative exhibited an optimal balance of potency and selectivity against cancer cells. rsc.org
In the case of naphthalene diimides, the length and nature of the side chains attached to the diimide nitrogen atoms play a crucial role in their biological activity. nih.govresearchgate.net Modifications to the linker and cationic groups of divalent naphthalene diimide G-quadruplex ligands have been explored to enhance their anticancer and antiparasitic activities. nih.gov These studies highlight the importance of the substituents on the naphthalene core for DNA binding and biological effect. nih.govresearchgate.net
The following table summarizes the anticancer activity of selected naphthalene derivatives from various studies.
| Compound Class | Specific Derivative/Modification | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference |
| Naphthalene-based diarylamides | Compound 9a (with difluoromethoxy group) | Melanoma A375 | Potent inhibition of B-RafWT, B-RafV600E, and c-Raf | nih.gov |
| Naphthalene-1,4-dione analogues | Compound 44 (imidazole derivative) | Not specified | IC50 of 6.4 μM | rsc.org |
| Naphthalene diimides | Compound 20 (2,3,4-trimethoxy substituent, three-methylene linker) | Various | Submicromolar antiproliferative activity | nih.gov |
| 2-Naphthaleno trans-stilbenes and cyanostilbenes | Compound 5c | COLO 205, CNS SF 539, SK-MEL 5, MDA-MB-435 | GI50 values ≤ 25 nM | nih.gov |
| 8-Hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione | CNN16 | HCT-116 | IC50 of 5.32 μM | nih.gov |
Anti-inflammatory Effects
The structural components of this compound, namely the naphthalene and aminobenzoate moieties, are found in various compounds with established anti-inflammatory properties. Research on related naphthalene derivatives has demonstrated their potential to mitigate inflammatory responses.
A study on novel alpha-amino and beta-naphthalene derivatives revealed that certain compounds exhibited potent anti-inflammatory activity, comparable to standard drugs like phenylbutazone (B1037) and naproxen. nih.gov Specifically, derivatives incorporating azetidinyl and thiazolidinyl moieties at the alpha- or beta-positions of the naphthalene ring were synthesized and evaluated. nih.gov
Furthermore, aminoethyl ester derivatives of naphthalene-based non-steroidal anti-inflammatory drugs (NSAIDs) have been designed to reduce gastrointestinal toxicity while retaining anti-inflammatory potency. nih.gov These studies suggest that esterification of the carboxyl group, as seen in this compound, could be a viable strategy to modulate the pharmacological profile of anti-inflammatory agents. nih.gov
Antioxidant Activities
The capacity of a compound to counteract oxidative stress is a valuable therapeutic property. Research into naphthalene derivatives has uncovered their potential as antioxidants. A study on naphthalenediols demonstrated that compounds like 1,8-naphthalenediol and its 4-methoxy derivative are potent hydrogen atom transfer (HAT) compounds, indicating significant antioxidant activity. epa.gov The intramolecular hydrogen bonding in these diols was found to stabilize the resulting radicals, contributing to their enhanced antioxidant capacity compared to catechols. epa.gov While this compound is not a diol, the presence of the naphthalene ring suggests a potential for radical scavenging activity that warrants further investigation.
DNA Binding and Interaction Studies
The planar aromatic structure of the naphthalene ring makes it a prime candidate for intercalation into DNA, a mechanism of action for many anticancer drugs. Studies on naphthalene diimide derivatives have shown their ability to bind to DNA, with a particular affinity for G-quadruplex structures. nih.govmdpi.com The binding of these ligands can induce structural changes in DNA and interfere with the function of DNA-related enzymes. nih.govresearchgate.net
For example, a core-extended naphthalene diimide was investigated as a fluorescent probe for G-quadruplex structures, with molecular docking studies revealing π-π stacking interactions with guanine (B1146940) bases and hydrogen bonding with the DNA backbone. mdpi.com Similarly, pyrazole-linked benzothiazole–naphthol derivatives have been shown to have a high affinity for DNA binding, leading to cell cycle arrest. nih.gov These findings suggest that this compound may also possess DNA binding capabilities, a hypothesis that could be explored through spectroscopic and molecular modeling techniques. nih.govnih.gov
Investigation of Prodrug Strategies and Cellular Efficacy
The development of prodrugs is a key strategy to improve the therapeutic index of anticancer agents by enhancing their delivery to tumor tissues and reducing systemic toxicity. nih.govnih.govfrontiersin.orgfrontiersin.org The ester linkage in this compound makes it a potential prodrug candidate, where the active components (2-naphthol and/or anthranilic acid derivatives) could be released upon enzymatic or chemical hydrolysis within the tumor microenvironment.
Studies on aminoethyl ester derivatives of naphthalene-based NSAIDs have demonstrated the feasibility of this approach to create compounds with reduced ulcerogenicity while maintaining anti-inflammatory activity. nih.gov In the context of cancer therapy, a similar strategy could be employed to deliver cytotoxic agents more selectively.
The cellular efficacy of various naphthalene derivatives has been demonstrated across a range of cancer cell lines. For instance, 2-naphthaleno trans-stilbene (B89595) and cyanostilbene analogs have shown significant growth inhibitory effects against colon, CNS, and melanoma cancer cell lines, with GI50 values in the nanomolar range. nih.gov A synthetic 8-hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (CNN16) exhibited selective cytotoxicity towards a colon cancer cell line (HCT-116) over non-cancerous cells. nih.gov These examples underscore the potential of the naphthalene scaffold in designing potent and selective anticancer agents, and highlight the importance of evaluating the cellular efficacy of novel compounds like this compound.
Materials Science and Advanced Applications
Development of Advanced Materials with Specific Properties
There is a notable absence of specific research focused on the deliberate development of advanced materials incorporating Naphthalen-2-yl 2-aminobenzoate (B8764639) for the purpose of achieving specific, enhanced properties. Regulatory assessments in Canada have noted its uses in industrial applications such as adhesives, sealants, lubricants, and greases, as well as in plastic and rubber materials. canada.cacanada.ca These applications suggest a role as a component or additive, though the literature does not detail how it imparts specific advanced characteristics to these materials.
Photoresponsive Systems and Their Applications (e.g., Coating Materials, Dyes, Inks)
Optoelectronic Properties (e.g., Nonlinear Optical Response)
No dedicated studies or experimental data on the optoelectronic properties, such as nonlinear optical response, of Naphthalen-2-yl 2-aminobenzoate were identified in the course of this review. The potential for such properties, which might be inferred from its aromatic naphthalene (B1677914) and aminobenzoate structures, has not been explored in published research.
Coordination Chemistry and Metal Complexes
The ability of this compound to act as a ligand in coordination chemistry is plausible due to the presence of potential donor atoms in its structure (the nitrogen of the amine group and the oxygen atoms of the ester group). However, specific research on its metal complexes is exceptionally scarce.
Synthesis and Characterization of Metal Complexes
No studies detailing the successful synthesis and characterization of metal complexes using this compound as a primary ligand were found. While research exists for related compounds like Schiff bases derived from naphthalene or complexes of aminobenzoic acid, this work does not extend to the specific title compound.
Coordination Behavior with Various Metal Ions
There is no available research that characterizes the coordination behavior of this compound with various metal ions. One study involving in silico (computational) screening of various compounds for interaction with a hydrolase enzyme included this compound in its list of purchased chemicals. uwa.edu.au The study focused on metal coordination within the enzyme's active site and did not investigate the coordination of the compound itself with metal ions. uwa.edu.au
Structural Analysis of Metal-Ligand Complexes
Consistent with the lack of synthesis data, there are no published reports on the structural analysis, such as X-ray crystallography, of any metal-ligand complexes formed with this compound.
Compound Identity
The table below summarizes the key identifiers for the subject compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2-Naphthyl anthranilate, 2-Naphthyl o-aminobenzoate | fao.orgab.gov.tr |
| CAS Number | 63449-68-3 | epa.govlegislation.gov.uklegislation.gov.uk |
| Chemical Formula | C₁₇H₁₃NO₂ | epa.gov |
| Molecular Weight | 263.29 g/mol | epa.gov |
Future Research Directions and Translational Potential
In Vitro and In Vivo Efficacy and Safety Assessments
Currently, there is a notable absence of publicly available data on the in vitro and in vivo efficacy and safety of Naphthalen-2-yl 2-aminobenzoate (B8764639). Future research should prioritize a systematic evaluation of its biological activity. Initial in vitro screening against a diverse panel of human cancer cell lines, for instance, would be a critical first step to identify any potential cytotoxic or cytostatic effects. Should any significant activity be observed, subsequent studies to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) would be warranted.
Following promising in vitro results, preliminary in vivo studies in animal models, such as murine xenograft models of human tumors, would be essential to assess the compound's efficacy in a more complex biological system. Concurrently, initial safety and toxicity assessments, both in vitro using normal cell lines and in vivo through acute toxicity studies in rodents, would be crucial to establish a preliminary therapeutic window.
Further Structure-Activity Relationship (SAR) Studies for Property Enhancement
The structure of Naphthalen-2-yl 2-aminobenzoate offers multiple sites for chemical modification, making it a candidate for structure-activity relationship (SAR) studies. The goal of such studies would be to systematically modify the chemical structure to enhance desired properties like potency and selectivity, while minimizing off-target effects and toxicity.
Key areas for modification include:
Substitution on the Naphthalene (B1677914) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the naphthalene ring system could modulate the compound's lipophilicity and electronic properties, potentially influencing its interaction with biological targets.
Ester Linkage Modification: While more synthetically challenging, replacement of the ester linkage with more stable bioisosteres, such as amides or ethers, could improve metabolic stability.
A systematic synthesis and biological evaluation of a library of such analogs would be required to build a comprehensive SAR profile.
Elucidation of Molecular Mechanisms of Action
A fundamental aspect of future research will be to determine the molecular mechanism(s) through which this compound may exert any biological effects. Should initial screenings reveal, for example, anticancer activity, a battery of assays would need to be employed. These could include cell cycle analysis to see if the compound induces arrest at specific checkpoints, and apoptosis assays to determine if it triggers programmed cell death.
Further mechanistic studies might involve target identification techniques. Affinity chromatography, proteomics-based approaches, or computational predictions followed by experimental validation could help in identifying the specific proteins or cellular pathways that the compound interacts with. Understanding the mechanism of action is critical for rational drug design and for predicting potential synergies with other therapeutic agents.
Potential as Lead Compounds in Drug Discovery
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. nih.gov Should this compound demonstrate promising and reproducible biological activity in initial screenings, it could serve as a valuable lead compound. Its chemical structure is relatively straightforward to synthesize and modify, which is an advantageous characteristic for a lead compound. The presence of both aromatic and polar functional groups suggests that it may interact with a variety of biological targets. The development of a robust synthetic route to this compound and its analogs would be a critical step in establishing its potential as a lead for a drug discovery program.
Exploration of New Derivatization Strategies
The development of novel and efficient synthetic methodologies for the derivatization of this compound is paramount for exploring its therapeutic potential. While standard esterification reactions can be employed for its synthesis, future research could focus on more advanced and versatile synthetic strategies. This could include the use of novel coupling reagents or catalytic systems to facilitate the synthesis of a diverse library of derivatives. Furthermore, the development of methods for late-stage functionalization of the naphthalene or benzoate (B1203000) rings would be highly valuable, allowing for the rapid generation of analogs from a common intermediate.
Advanced Computational Modeling for Predictive Research
In the absence of extensive experimental data, advanced computational modeling can provide valuable insights and guide future experimental work. Molecular docking studies could be performed to predict the binding affinity of this compound to the active sites of various known drug targets, such as kinases or proteases. This could help in prioritizing experimental screening efforts.
Quantitative Structure-Activity Relationship (QSAR) models could be developed once a library of analogs with corresponding biological activity data is available. These models would mathematically correlate the chemical structure of the compounds with their biological activity, enabling the prediction of the activity of novel, yet-to-be-synthesized derivatives. Furthermore, in silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties can help in the early identification of potential liabilities and guide the design of compounds with more favorable drug-like properties.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₁₇H₁₃NO₂ | PubChem uni.lu |
| Monoisotopic Mass | 263.0946 g/mol | PubChem uni.lu |
| XlogP | 4.5 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 1 | FooDB foodb.ca |
| Hydrogen Bond Acceptor Count | 2 | FooDB foodb.ca |
| Rotatable Bond Count | 3 | FooDB foodb.ca |
| Polar Surface Area | 52.32 Ų | FooDB foodb.ca |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Naphthalen-2-yl 2-aminobenzoate, and how can purity be validated?
- Methodology : The compound can be synthesized via esterification between 2-aminobenzoic acid and 2-naphthol derivatives. For example, coupling reactions using propargyl bromide or acyl chlorides (e.g., 2-naphthoyl chloride) in polar aprotic solvents like DMF with K₂CO₃ as a base are common . Purity validation requires HPLC or GC-MS analysis, supplemented by spectroscopic techniques (¹H/¹³C NMR, FTIR). Crystallographic validation via SHELX software ensures structural accuracy .
Q. How can the stability of this compound under varying pH and temperature conditions be assessed?
- Methodology : Perform accelerated degradation studies using buffers (pH 1–13) and thermal stress (25–60°C). Monitor degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius plots). Evidence from anaerobic degradation of 2-aminobenzoate derivatives suggests susceptibility to reductive cleavage under specific conditions .
Q. What spectroscopic techniques are critical for characterizing intermolecular interactions of this compound?
- Methodology : Use FTIR to detect hydrogen bonding (e.g., shifts in –NH₂ or –OH stretches). For coordination studies (e.g., with metal ions like Nd³⁺), employ 2D correlation spectroscopy to resolve overlapping bands and confirm interactions between amino/carboxyl groups and metal centers . X-ray crystallography (validated via SHELXL) provides definitive structural data .
Advanced Research Questions
Q. How can computational methods (DFT, docking) predict the biological activity of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., hepatoprotective or antiplasmodial proteins). Prior work on chalcone derivatives demonstrates correlation between computed NLO properties and experimental bioactivity .
Q. What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodology : Cross-validate data using complementary techniques. For example, if FTIR suggests hydrogen bonding but crystallography does not, consider dynamic effects (e.g., solvent interactions) or polymorphism. Use 2D NMR (COSY, NOESY) to confirm solution-state conformations. SHELX refinement parameters (R-factor, data-to-parameter ratio) must meet IUCr standards to ensure crystallographic reliability .
Q. How does the compound behave in anaerobic environments, and what analytical methods track its degradation?
- Methodology : Employ radioisotope assays (e.g., ¹⁴C-labeled substrates) to trace metabolic pathways. Cell extracts from nitrate-reducing bacteria can model anaerobic degradation, with HPLC or GC-MS identifying intermediates like 2-aminobenzoyl-CoA. Ti(III) citrate serves as a reductant in these assays .
Q. What are the challenges in refining high-resolution crystallographic data for naphthalene-based derivatives?
- Methodology : Address disorder in aromatic moieties using SHELXL's PART and SIMU commands. For twinned crystals, apply HKLF5 format in SHELXTL. Validate hydrogen bonding with PLATON's ADDSYM to avoid overinterpretation of weak interactions .
Key Considerations for Researchers
- Toxicity Screening : Refer to draft toxicological profiles for naphthalene derivatives, emphasizing hepatic and renal endpoints .
- Structural Validation : Always cross-check crystallographic data with CCDC/ICSD entries to avoid publication retractions .
- Synthetic Scalability : Optimize solvent systems (e.g., DMF vs. THF) to balance yield and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
